molecular formula C14H16N2OS B10962052 5-propyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide

5-propyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide

Cat. No.: B10962052
M. Wt: 260.36 g/mol
InChI Key: QWJDJXFQDYAORK-UHFFFAOYSA-N
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Description

5-Propyl-N-[(pyridin-2-yl)methyl]thiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a propyl group and a carboxamide group linked to a pyridin-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propyl-N-[(pyridin-2-yl)methyl]thiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene derivative with an appropriate amine, such as pyridin-2-ylmethylamine, under amide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and automated systems for the amide coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The pyridin-2-ylmethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-Propyl-N-[(pyridin-2-yl)methyl]thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-propyl-N-[(pyridin-2-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl group can facilitate binding to metal ions or active sites in enzymes, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-Propyl-N-[(pyridin-3-yl)methyl]thiophene-3-carboxamide
  • 5-Propyl-N-[(pyridin-4-yl)methyl]thiophene-3-carboxamide
  • 5-Propyl-N-[(quinolin-2-yl)methyl]thiophene-3-carboxamide

Uniqueness

5-Propyl-N-[(pyridin-2-yl)methyl]thiophene-3-carboxamide is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can influence its binding affinity and selectivity towards certain molecular targets. This positional isomerism can result in different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

5-propyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide

InChI

InChI=1S/C14H16N2OS/c1-2-5-13-8-11(10-18-13)14(17)16-9-12-6-3-4-7-15-12/h3-4,6-8,10H,2,5,9H2,1H3,(H,16,17)

InChI Key

QWJDJXFQDYAORK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NCC2=CC=CC=N2

Origin of Product

United States

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